molecular formula C24H18ClNO4 B2749926 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide CAS No. 923192-87-4

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide

Cat. No.: B2749926
CAS No.: 923192-87-4
M. Wt: 419.86
InChI Key: XXDWYXNFDGJPMA-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide is a benzofuran-derived compound featuring a 4-chlorobenzoyl moiety at the 2-position of the benzofuran core and a 3-methoxybenzamide group at the 6-position. The 4-chlorobenzoyl group introduces electron-withdrawing characteristics, while the 3-methoxybenzamide substituent may influence solubility and intermolecular interactions.

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-14-20-11-10-18(26-24(28)16-4-3-5-19(12-16)29-2)13-21(20)30-23(14)22(27)15-6-8-17(25)9-7-15/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDWYXNFDGJPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the chlorobenzoyl group and the methoxybenzamide group through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for investigating biochemical pathways and developing new therapeutic agents.

Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and clinical trials.

Industry: In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and functional versatility make it suitable for various applications, including electronics and nanotechnology.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, specificity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Substituent on Benzamide Molecular Formula Molecular Weight (g/mol) Reference
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide (Target) 3-methoxy C₂₄H₁₈ClNO₄ 419.86 -
N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide 4-methyl C₂₄H₁₈ClNO₃ 403.86
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide 2-methoxy C₂₃H₁₆FNO₄ 397.38
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-chloro C₂₃H₁₇ClNO₃ 390.84

Key Observations:

Halogen Variations: The 4-chloro substituent in the target compound and its analogs (e.g., 4-chloro in Table 1) provide electron-withdrawing effects, which may stabilize the molecule via resonance or inductive effects.

Molecular Weight and Lipophilicity :

  • The target compound (419.86 g/mol) is heavier than its 4-methyl analog (403.86 g/mol) due to the additional oxygen atom in the methoxy group. This difference may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Substituent Chain Length and Functional Group Impact

Evidence from peptide derivatives (e.g., ) highlights how O-alkyl chain length (methyl, ethyl, propyl) affects solubility and steric hindrance .

  • Methoxy (target compound): Balances moderate hydrophilicity with minimal steric bulk.

Biological Activity

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticonvulsant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a benzofuran scaffold, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-1-benzofuran, followed by the introduction of a methoxy group to form the final amide structure. This synthetic pathway is crucial as it influences the compound's pharmacological properties.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of benzofuran-acetamide derivatives, including this compound. The anticonvulsant activity was assessed using the maximal electroshock seizure (MES) model in mice.

Key Findings:

  • Dosage and Efficacy : Most compounds, including the target compound, exhibited significant anticonvulsant activity at a dose of 30 mg/kg body weight within 0.5 to 4 hours post-administration .
  • Mechanism of Action : The mechanism by which these compounds exert their effects may involve modulation of neurotransmitter systems or direct action on neuronal excitability, though specific pathways remain to be elucidated.

Neurotoxicity Assessment

In addition to efficacy, neurotoxicity was evaluated using the rotarod test, which measures motor coordination and balance. The majority of tested compounds showed minimal neurotoxic effects at effective doses, indicating a favorable safety profile for further development .

Pharmacological Profiles

The pharmacological profiles of benzofuran derivatives often include:

  • Anticonvulsant Activity : Effective against seizures induced by electrical stimulation.
  • Neuroprotective Effects : Potential to protect neuronal cells from damage.
Activity Details
AnticonvulsantSignificant at 30 mg/kg in MES model
NeurotoxicityMinimal effects observed in rotarod tests

Case Studies and Research Findings

  • Study on Benzofuran Derivatives : A comprehensive study synthesized various benzofuran-acetamide derivatives and evaluated their biological activities. Among these, this compound demonstrated promising anticonvulsant activity comparable to standard treatments like phenytoin .
  • Pharmacogenomic Factors : Research has indicated that genetic factors may influence the effectiveness and safety profile of anticonvulsants, including those derived from benzofuran scaffolds. Variations in metabolic enzymes can lead to altered drug efficacy and toxicity profiles, underscoring the importance of personalized medicine approaches in pharmacotherapy .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving its 3D structure. Use SHELXL for refinement . For challenging cases (e.g., twinning or disorder), employ twin-law refinement in SHELXL or utilize ORTEP-3 for graphical representation of thermal ellipsoids . Complementary techniques like NMR (¹H/¹³C) and FT-IR can validate functional groups, particularly the chlorobenzoyl and methoxybenzamide moieties.

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource Analogue
SolubilityLow in water; soluble in DMSO, ethanolSimilar benzamide derivatives
Functional GroupsChlorobenzoyl, methoxybenzamide, benzofuranStructural analogues
Crystallographic Space GroupTypically monoclinic (e.g., P2₁/c)Chromenone derivatives

Q. How can researchers design a synthetic route for this compound?

  • Methodological Answer : A multi-step synthesis is typical:

Core Formation : Couple 4-chlorobenzoyl chloride with a substituted benzofuran precursor under basic conditions (e.g., triethylamine) .

Amidation : React the intermediate with 3-methoxybenzoic acid using coupling agents like EDC/HOBt .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Optimize reaction temperatures (60–100°C) and monitor by TLC/HPLC.

Table 2: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Triethylamine, DCM, 0°C → RT, 12h75>90%
2EDC/HOBt, DMF, 50°C, 24h6885%

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogues:

  • Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) .
  • Antimicrobial : Broth microdilution for MIC determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
    Pair with molecular docking (AutoDock Vina) to predict binding to targets like DNA topoisomerase II .

Advanced Research Questions

Q. How can contradictions in bioactivity data between similar derivatives be resolved?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Analyze SAR:

  • Vary substituents (e.g., replace 4-chlorobenzoyl with 4-ethoxyphenyl) and compare IC₅₀ values .
  • Use QSAR models to correlate electronic (Hammett constants) or steric parameters with activity .

Q. What strategies optimize crystallographic data quality for this compound?

  • Methodological Answer :

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
  • Refinement : Apply restraints to disordered regions (SHELXL) .
  • Validation : Check R-factor convergence and ADP consistency using Coot .

Q. How can pharmacokinetic properties be studied preclinically?

  • Methodological Answer :

  • In Vitro Metabolic Stability : Use liver microsomes (human/rat) with LC-MS quantification .
  • Plasma Protein Binding : Equilibrium dialysis followed by HPLC-UV .
  • In Vivo PK : Administer to rodents (IV/PO) and measure plasma half-life via LC-MS/MS .

Q. What advanced techniques enable imaging of this compound in biological systems?

  • Methodological Answer : Radiolabel with ¹¹C or ¹⁸F for PET imaging. For example:

  • Synthesize a carbon-11 labeled analogue via Pd-mediated coupling .
  • Validate target engagement in vivo using autoradiography .

Key Research Challenges

  • Synthetic Complexity : Multi-step routes require optimization for scalability .
  • Biological Target Specificity : Off-target effects may arise due to benzofuran’s promiscuity .
  • Data Reproducibility : Ensure crystallographic data deposition in the Cambridge Structural Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.